2,3-dimercaptopropionic acid chemical structure and properties
2,3-dimercaptopropionic acid chemical structure and properties
Topic: 2,3-Dimercaptopropionic Acid (DMPA): Chemical Structure, Properties, and Chelation Dynamics Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
2,3-Dimercaptopropionic acid (DMPA) is a vicinal dithiol chelating agent and surface ligand, distinct from its structural analogs 2,3-dimercapto-1-propanesulfonic acid (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA). While often conflated with 3-mercaptopropionic acid (MPA) in broad literature, DMPA possesses a critical structural advantage: a vicinal dithiol motif (positions C2 and C3) combined with a terminal carboxylate.
This bifunctional architecture confers superior binding stability on metal surfaces (Au, CdSe/ZnS) compared to monodentate thiols via the chelate effect. In pharmaceutical contexts, DMPA serves as a potent sequestering agent for soft heavy metals (Hg²⁺, Pb²⁺, As³⁺), forming thermodynamically stable 5-membered chelate rings. This guide dissects the physicochemical properties, synthesis pathways, and application protocols of DMPA, providing a rigorous foundation for its use in nanotechnology and toxicology.
Chemical Identity & Structural Analysis
DMPA exists as a chiral molecule due to the asymmetric carbon at position 2. While often synthesized as a racemate, the stereochemistry influences biological recognition and packing density on nanomaterial surfaces.
Structural Specifications
| Property | Data |
| IUPAC Name | 2,3-disulfanylpropanoic acid |
| CAS Number | 6220-25-3 (Racemic) |
| Molecular Formula | C₃H₆O₂S₂ |
| Molecular Weight | 138.21 g/mol |
| Functional Groups | Vicinal Dithiol (-SH at C2, C3); Carboxylic Acid (-COOH at C1) |
| Chirality | One stereocenter at C2 (Enantiomers: R-DMPA, S-DMPA) |
| Solubility | Soluble in water, ethanol, DMSO; slightly soluble in ether.[1][2] |
Acid-Base Dissociation (pKa)
Understanding the protonation state is vital for ligand exchange and chelation protocols.
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pKa₁ (COOH): ~3.5 – 4.0 (Deprotonated at physiological pH 7.4).
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pKa₂ (Thiol C2): ~8.5 – 9.5.
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pKa₃ (Thiol C3): ~10.0 – 10.5.
Insight: At neutral pH, DMPA exists primarily as a mono-anion (carboxylate⁻), making it water-soluble while keeping the thiol protons available for metal exchange or coordination.
Synthesis & Production Protocols
The synthesis of DMPA requires careful control to prevent oxidation into disulfides (polymers). The most robust laboratory route involves the nucleophilic substitution of 2,3-dibromopropionic acid.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Step-wise synthesis of DMPA from acrylic acid precursors. Note the requirement for inert atmosphere during hydrolysis to prevent disulfide polymerization.
Experimental Protocol: Thioacetate Substitution
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Bromination : Treat acrylic acid with elemental bromine in CCl₄ or CH₂Cl₂ at 0-5°C. Evaporate solvent to yield 2,3-dibromopropionic acid.
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Substitution : React the dibromo-intermediate with 2.2 equivalents of potassium thioacetate (KSAc) in ethanol under reflux for 4 hours. This yields the protected bis(acetylthio) derivative.
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Hydrolysis (Critical Step) : Acidify with dilute HCl under a strict Nitrogen atmosphere. Heat to 60°C for 2 hours to cleave the acetyl groups.
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Extraction : Extract with ethyl acetate, dry over MgSO₄, and concentrate.
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Purification : Recrystallize from benzene/petroleum ether or distill under high vacuum (sensitive to heat).
Chelation Mechanics & Metal Coordination
DMPA is a "soft" ligand according to HSAB (Hard-Soft Acid-Base) theory. Its high affinity for soft metals (Hg, Cd, Pb, Au) is driven by the Chelate Effect .
The "Claw" Mechanism vs. Monodentate Ligands
Unlike 3-mercaptopropionic acid (MPA), which binds via a single sulfur, DMPA binds via two sulfur atoms, forming a stable 5-membered ring.
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Thermodynamic Stability : The entropy gain from releasing solvent molecules upon bidentate binding makes DMPA complexes significantly more stable (log K > 20 for Hg²⁺) than MPA complexes.
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Selectivity : DMPA shows high selectivity for thiophilic metals over physiological hard ions (Ca²⁺, Mg²⁺, Na⁺).
Comparative Stability Constants (Approximate log K₁)
| Metal Ion | DMPA (Bidentate) | MPA (Monodentate) | EDTA (Hexadentate) |
| Hg²⁺ | ~22.5 | ~14.0 | 21.5 |
| Pb²⁺ | ~11.0 | ~6.5 | 18.0 |
| Zn²⁺ | ~9.0 | ~5.0 | 16.5 |
| Ca²⁺ | < 3.0 | < 2.0 | 10.7 |
Note: DMPA is superior for Hg/Pb removal in biological matrices where Ca/Mg preservation is required, unlike EDTA which strips Ca.
Applications in Nanotechnology: Ligand Exchange
DMPA is a premium reagent for functionalizing Quantum Dots (QDs) and Gold Nanoparticles (AuNPs).
Ligand Exchange Protocol for CdSe/ZnS QDs
Replacing hydrophobic ligands (e.g., TOPO, Oleic Acid) with DMPA renders QDs water-soluble and compact.
Why DMPA?
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Compact Hydrodynamic Radius : DMPA is small (~0.5 nm), ideal for FRET applications where distance is critical.
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Enhanced Stability : The bidentate thiol anchor prevents ligand desorption, a common failure mode in MPA-coated QDs which aggregate over time.
Workflow:
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Precipitation : Precipitate hydrophobic QDs (in toluene) using methanol. Centrifuge and discard supernatant.
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Exchange Solution : Dissolve DMPA in methanol; adjust pH to ~10 using tetramethylammonium hydroxide (TMAH) to deprotonate thiols.
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Incubation : Resuspend QDs in the DMPA solution. Stir under Argon for 4–12 hours at 60°C.
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Purification : Precipitate with ethyl acetate/acetone. Centrifuge. Resuspend pellet in borate buffer (pH 9).
Surface Binding Topology (Graphviz)
Figure 2: Binding topology comparison. DMPA anchors via two sulfur atoms, significantly reducing the rate of ligand desorption compared to MPA.
Safety & Handling
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Oxidation Hazard : DMPA rapidly oxidizes in air to form intramolecular disulfide rings (1,2-dithiolane-3-carboxylic acid) or intermolecular polymers.
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Storage: Store under Argon/Nitrogen at -20°C.
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Restoration: If oxidized, treat with TCEP or DTT to reduce disulfides before use.
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Odor : Like all low-molecular-weight thiols, DMPA has a potent stench.[1] Use only in a fume hood.
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Toxicity : LD50 (mouse, i.p.) is approx. 0.7–1.0 mmol/kg. Less toxic than Dimercaprol (BAL) but requires standard PPE.
References
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Owen, L. N., & Rahman, M. B. (1974). Dithiols.[3][4] Part XXV. Synthesis of 2,3-dimercaptopropionic acid and 2,3-dimercaptopropanol from cysteine. Journal of the Chemical Society, Perkin Transactions 1, 2413-2416. Link
- Aldeek, F., et al. (2011). Synthesis of highly fluorescent water-soluble CdSe/ZnS quantum dots using a ligand exchange method. Journal of Experimental Nanoscience, 6(1).
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PubChem Compound Summary . 2,3-Dimercaptopropionic acid (CID 110807). National Center for Biotechnology Information. Link
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Kendall, E. C., & McKenzie, B. (1923). beta-Bromopropionic acid.[5] Organic Syntheses, Coll. Vol. 1, p.131. (Precursor synthesis).[6][7] Link
- Vo, N. T., et al. (2019). Stability Investigation of Ligand-Exchanged CdSe/ZnS-Y (Y = 3-Mercaptopropionic Acid or Mercaptosuccinic Acid). Scilit. (Contextual comparison of thiol ligands).
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